molecular formula C14H21N3O2 B13666625 2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B13666625
M. Wt: 263.34 g/mol
InChI Key: VETDAJKQRVYSSX-VXGBXAGGSA-N
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Description

2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of a suitable nitrile precursor with chiral oxazoline derivatives. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and enantioselectivity. For instance, a common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining the desired reaction conditions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or aldehydes.

Scientific Research Applications

2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline rings can coordinate with metal ions, facilitating catalytic reactions. Additionally, the compound’s chiral nature allows it to selectively interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(hydroxymethyl)propionic acid: A compound with similar structural features but different functional groups.

    2,2-Bis(aminomethyl)-1,1’-binaphthyl: Another chiral compound used in asymmetric synthesis.

Uniqueness

2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its dual oxazoline rings and acetonitrile group, which provide distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2,2-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile

InChI

InChI=1S/C14H21N3O2/c1-8(2)11-6-18-13(16-11)10(5-15)14-17-12(7-19-14)9(3)4/h8-12H,6-7H2,1-4H3/t11-,12-/m1/s1

InChI Key

VETDAJKQRVYSSX-VXGBXAGGSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(C#N)C2=N[C@H](CO2)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)C

Origin of Product

United States

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